![molecular formula C18H18F2N4OS B2433597 1-(2,6-difluorophenyl)-3-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034555-07-0](/img/structure/B2433597.png)
1-(2,6-difluorophenyl)-3-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea
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Description
1-(2,6-difluorophenyl)-3-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H18F2N4OS and its molecular weight is 376.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Derivatives
Research into similar compounds involves the synthesis of novel pyridine, naphthyridine, and other heterocyclic derivatives. These compounds show potential in various applications due to their structural properties. For instance, Abdelrazek et al. (2010) demonstrated the synthesis of new derivatives that could serve as precursors for further chemical reactions, potentially useful in the development of new materials or as intermediates in pharmaceutical synthesis (Abdelrazek et al., 2010).
Material Science and Gelation Properties
In material science, compounds with similar structures have been studied for their rheological and morphological properties. Lloyd and Steed (2011) investigated the hydrogelation properties of a related compound, demonstrating how the gel's physical properties can be tuned by modifying the anionic components. Such studies highlight the potential of these compounds in developing new materials with specific mechanical properties (Lloyd & Steed, 2011).
Antibacterial and Antifungal Applications
Compounds containing urea derivatives have been synthesized for their potential antibacterial and antifungal activities. Azab et al. (2013) synthesized new heterocyclic compounds with a sulfonamido moiety, demonstrating significant antibacterial activities. Such research underscores the potential of urea derivatives in developing new antimicrobial agents (Azab et al., 2013).
Catalysis and Synthetic Applications
The role of urea derivatives in catalysis has also been explored. Li et al. (2017) reported on a facile one-pot synthesis of pyrano[2,3-c]pyrazole derivatives using a urea catalyst, illustrating the compound's utility in streamlining synthetic pathways for the generation of complex heterocycles. This work highlights the versatility of urea derivatives in organic synthesis (Li et al., 2017).
Chemical Structure and Molecular Interactions
Research on compounds with similar structures has also focused on their crystal structure and molecular interactions. The study of their crystal structure provides insights into their potential applications in designing more efficient and targeted chemical entities. For example, Jeon et al. (2014) and Cho et al. (2015) have provided detailed analyses of the crystal structures of benzoylurea pesticides, which could inform the design of new compounds with improved efficacy and stability (Jeon et al., 2014); (Cho et al., 2015).
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4OS/c1-11-16(15-7-4-10-26-15)12(2)24(23-11)9-8-21-18(25)22-17-13(19)5-3-6-14(17)20/h3-7,10H,8-9H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKMLYCRZILADK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NC2=C(C=CC=C2F)F)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-difluorophenyl)-3-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea |
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